diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate
Overview
Description
Diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate is an organic compound with the molecular formula C24H29NO6. It is a derivative of isophthalic acid and features a propoxybenzoyl group attached to the amino group on the isophthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate typically involves the following steps:
Preparation of 4-propoxybenzoic acid: This can be achieved by the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst.
Formation of 4-propoxybenzoyl chloride: The 4-propoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amination: The 4-propoxybenzoyl chloride is reacted with 5-aminoisophthalic acid to form the amide bond.
Esterification: Finally, the diisopropyl ester is formed by reacting the amide with isopropanol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate involves its interaction with specific molecular targets. The propoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isophthalate backbone provides structural stability and can facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 5-aminoisophthalate
- Diisopropyl 5-(4-methoxybenzoyl)aminoisophthalate
- Diisopropyl 5-(4-ethoxybenzoyl)aminoisophthalate
Uniqueness
Diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate is unique due to the presence of the propoxybenzoyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, which may have different alkoxy groups or substitutions on the benzoyl ring .
Properties
IUPAC Name |
dipropan-2-yl 5-[(4-propoxybenzoyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO6/c1-6-11-29-21-9-7-17(8-10-21)22(26)25-20-13-18(23(27)30-15(2)3)12-19(14-20)24(28)31-16(4)5/h7-10,12-16H,6,11H2,1-5H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOQKJESANWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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